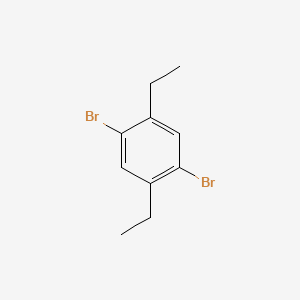

1,4-Dibromo-2,5-diethylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4-dibromo-2,5-diethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Br2/c1-3-7-5-10(12)8(4-2)6-9(7)11/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNHRBCFMFYOUKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1Br)CC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70615089 | |

| Record name | 1,4-Dibromo-2,5-diethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70615089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40787-48-2 | |

| Record name | 1,4-Dibromo-2,5-diethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70615089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 1,4-Dibromo-2,5-diethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of 1,4-Dibromo-2,5-diethylbenzene. This document details the chemical properties, a plausible synthetic route based on established chemical principles, and the expected analytical data for this compound.

Core Compound Information

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 40787-48-2[1][2] |

| Molecular Formula | C₁₀H₁₂Br₂[1][2] |

| Molecular Weight | 292.01 g/mol [1][2] |

| Synonym | 2,5-Diethyl-1,4-dibromobenzene[1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic aromatic substitution of 1,4-diethylbenzene with bromine. This reaction is facilitated by a Lewis acid catalyst, such as iron filings or anhydrous iron(III) bromide, which polarizes the bromine molecule, making it a more potent electrophile. The ethyl groups on the benzene ring are ortho-, para-directing and activating, leading to the substitution at the 2- and 5-positions.

Experimental Protocol: Bromination of 1,4-Diethylbenzene

This protocol is based on general methods for the bromination of substituted benzenes.

Materials:

-

1,4-Diethylbenzene

-

Bromine

-

Iron filings

-

Dichloromethane (or another suitable inert solvent)

-

Sodium bisulfite solution

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), dissolve 1,4-diethylbenzene in dichloromethane.

-

Add a catalytic amount of iron filings to the solution.

-

From the dropping funnel, add a stoichiometric amount of bromine dissolved in dichloromethane dropwise to the stirred solution at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, continue stirring the reaction mixture at room temperature until the red color of bromine disappears, indicating the completion of the reaction.

-

Quench the reaction by slowly adding a saturated sodium bisulfite solution to destroy any unreacted bromine.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexanes) to yield pure this compound.

References

An In-depth Technical Guide to 1,4-Dibromo-2,5-diethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,4-Dibromo-2,5-diethylbenzene, a halogenated aromatic compound. It details the chemical and physical properties, safety information, and potential applications of this compound, with a particular focus on its relevance in organic synthesis. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Introduction

This compound is a disubstituted benzene derivative with the chemical formula C₁₀H₁₂Br₂. The strategic placement of two bromine atoms and two ethyl groups on the aromatic ring makes it a versatile intermediate in organic synthesis. The bromine atoms serve as reactive sites for various cross-coupling reactions, allowing for the introduction of new functional groups and the construction of more complex molecular architectures. The ethyl groups influence the compound's solubility and steric properties, which can be advantageous in directing the regioselectivity of certain reactions.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 40787-48-2 | [1][2][3] |

| Molecular Formula | C₁₀H₁₂Br₂ | [1][2][3] |

| Molecular Weight | 292.01 g/mol | [1][2][3] |

| Physical Form | Solid | |

| Melting Point | 38.0 to 42.0 °C | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available | |

| LogP (calculated) | 4.3364 | [1] |

Synthesis and Reactivity

Detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature. However, a plausible synthetic route can be inferred from standard organic chemistry principles. A common method for the preparation of such compounds involves the electrophilic bromination of 1,4-diethylbenzene.

Illustrative Synthetic Workflow

The following diagram illustrates a potential synthetic pathway for this compound.

Caption: A potential synthetic route to this compound.

General Experimental Protocol for Electrophilic Bromination

Caution: This is a generalized protocol and requires optimization and adherence to all laboratory safety procedures.

-

Reaction Setup: In a fume hood, a solution of 1,4-diethylbenzene in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Catalyst Addition: A catalytic amount of a Lewis acid, such as iron(III) bromide (FeBr₃), is added to the flask.

-

Bromine Addition: A solution of bromine (Br₂) in the same solvent is added dropwise to the reaction mixture at a controlled temperature, typically at or below room temperature. The reaction is exothermic and should be cooled in an ice bath if necessary.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is quenched by the addition of an aqueous solution of a reducing agent (e.g., sodium bisulfite) to remove excess bromine. The organic layer is then separated, washed with water and brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to yield pure this compound.

Applications in Organic Synthesis

While specific applications of this compound in drug development are not widely reported, its structural analogue, 1,4-Dibromo-2,5-dimethylbenzene, serves as a key intermediate in the synthesis of more complex molecules. The reactivity of the carbon-bromine bonds allows for its use in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are fundamental in the construction of carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the synthesis of many pharmaceutical compounds and organic materials.

The following diagram illustrates the central role of such di-bromo benzene derivatives in synthetic chemistry.

Caption: Role of 1,4-dibromo-2,5-disubstituted benzenes in synthesis.

Biological Activity and Drug Development

Currently, there is no direct evidence in the scientific literature to suggest that this compound itself possesses significant biological activity or is a direct precursor to any marketed drugs. However, the broader class of brominated aromatic compounds is of interest in medicinal chemistry. The introduction of bromine atoms can modulate a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.

Derivatives of 1,4-benzoquinone, a related structural class, have been investigated for a range of biological activities, including as inhibitors of 5-lipoxygenase, an enzyme involved in inflammatory pathways. This suggests that with appropriate chemical modifications, the this compound scaffold could potentially be explored for the development of novel therapeutic agents.

Safety Information

Detailed toxicological data for this compound are not available. However, based on its chemical structure as a halogenated aromatic hydrocarbon, appropriate safety precautions should be taken when handling this compound. It is advisable to handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Direct contact with skin and eyes should be avoided, and inhalation of dust or vapors should be minimized. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a chemical intermediate with potential for use in a variety of organic syntheses. While specific data on some of its physical properties and its direct applications in drug development are limited, its structural features suggest its utility as a building block for the creation of more complex molecules. Further research into the synthesis, reactivity, and biological evaluation of derivatives of this compound may unveil new opportunities in medicinal chemistry and materials science. This guide provides a foundational understanding of this compound for researchers and professionals in the chemical and pharmaceutical sciences.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1,4-Dibromo-2,5-diethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1,4-Dibromo-2,5-diethylbenzene. Due to the absence of readily available experimental spectra in public databases, this guide leverages established principles of NMR spectroscopy, including chemical shift theory, spin-spin coupling, and symmetry considerations, to present a reliable set of predicted data. This information is invaluable for the identification and characterization of this compound in various research and development settings.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is anticipated to be relatively simple due to the molecule's high degree of symmetry. A C2 axis of rotation and two mirror planes render the two ethyl groups and the two aromatic protons chemically equivalent. This results in a spectrum with three distinct signals.

| Signal Assignment | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration |

| Ar-H | ~7.35 | Singlet | - | 2H |

| -CH₂- | ~2.65 | Quartet | ~7.6 | 4H |

| -CH₃ | ~1.20 | Triplet | ~7.6 | 6H |

The aromatic protons are expected to appear as a singlet, as they are chemically equivalent and lack adjacent protons for coupling. The methylene (-CH₂) protons of the ethyl groups are predicted to be a quartet due to coupling with the three neighboring methyl (-CH₃) protons. Conversely, the methyl protons will appear as a triplet, being split by the two adjacent methylene protons.

Predicted ¹³C NMR Spectral Data

Similarly, the ¹³C NMR spectrum of this compound is simplified by the molecule's symmetry. Five distinct signals are predicted, corresponding to the five unique carbon environments in the molecule.

| Signal Assignment | Predicted Chemical Shift (δ) [ppm] |

| C-Br | ~125 |

| C-CH₂CH₃ | ~142 |

| C-H | ~132 |

| -CH₂- | ~28 |

| -CH₃ | ~15 |

The aromatic carbons directly bonded to the bromine atoms are expected to be the most shielded among the aromatic carbons. The carbons bearing the ethyl groups will be the most deshielded in the aromatic region. The protonated aromatic carbons will appear at a characteristic downfield shift. The aliphatic carbons of the ethyl groups will have typical chemical shifts in the upfield region of the spectrum.

Experimental Protocols

The following is a standard protocol for the acquisition of high-resolution ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common choice for non-polar aromatic compounds.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for chemical shift referencing (δ = 0.00 ppm).

-

Cap the NMR tube securely and gently agitate to ensure the sample is fully dissolved and the solution is homogeneous.

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal resolution and sensitivity.

-

Tuning and Matching: Tune and match the probe to the appropriate frequencies for ¹H and ¹³C nuclei to ensure efficient transfer of radiofrequency pulses.

-

Shimming: Perform automated or manual shimming of the magnetic field to achieve high homogeneity and sharp, symmetrical NMR signals.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Spectral Width: Typically 12-16 ppm, centered around 5-6 ppm.

-

Acquisition Time: 2-4 seconds to ensure good digital resolution.

-

Relaxation Delay: 1-5 seconds to allow for full relaxation of the protons between scans.

-

Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg' on Bruker instruments) to provide a spectrum with singlets for each carbon and to benefit from the Nuclear Overhauser Effect (NOE).

-

Spectral Width: Typically 200-250 ppm, centered around 100-120 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quaternary carbons.

-

Number of Scans: Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.

-

Phase correct the spectrum to ensure all peaks are in pure absorption mode.

-

Perform baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift scale using the TMS signal (0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce the connectivity of the protons.

-

Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding nuclei in the molecule.

Molecular Structure and NMR Signal Correlation

The following diagram illustrates the structure of this compound with the unique proton and carbon environments labeled, corresponding to the predicted NMR signals.

Caption: Molecular structure of this compound with unique proton and carbon environments labeled.

Mass Spectrometry Analysis of 1,4-Dibromo-2,5-diethylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry of 1,4-Dibromo-2,5-diethylbenzene, a halogenated aromatic compound. The following sections detail the expected fragmentation patterns under electron ionization (EI), a comprehensive experimental protocol, and a quantitative summary of the mass spectrum. This information is critical for the identification, characterization, and quality control of this compound in research and development settings.

Introduction to Mass Spectrometry of Halogenated Aromatic Compounds

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. Electron ionization (EI) is a hard ionization technique that uses high-energy electrons to ionize the sample, often causing extensive fragmentation.[1][2] This fragmentation is highly reproducible and provides valuable structural information.

For aromatic compounds, the molecular ion peak is typically strong due to the stability of the aromatic ring.[3] In the case of halogenated compounds, the isotopic distribution of the halogens (e.g., Bromine with 79Br and 81Br isotopes in nearly a 1:1 ratio) results in characteristic isotopic patterns for the molecular ion and bromine-containing fragments, which is a key diagnostic feature.[4]

Predicted Fragmentation Pathway of this compound

The mass spectrum of this compound is expected to be characterized by a prominent molecular ion peak and several key fragment ions. The molecular formula of this compound is C10H12Br2, with a molecular weight of approximately 292.01 g/mol .[5][6]

The primary fragmentation pathways are predicted to involve:

-

Loss of a Bromine Atom: The cleavage of a carbon-bromine bond is a common fragmentation for bromoaromatic compounds, leading to a significant peak at [M-Br]+.

-

Loss of an Ethyl Group: Benzylic cleavage, the breaking of the bond between the aromatic ring and the ethyl group, will result in the loss of a C2H5 radical and the formation of a stable benzylic cation.

-

Loss of a Methyl Group from the Ethyl Substituent: A secondary fragmentation pathway involves the loss of a methyl radical (CH3) from the ethyl group, leading to the formation of a [M-CH3]+ ion.

-

Formation of the Phenyl Cation: Loss of both bromine and ethyl groups can lead to the formation of a phenyl cation or related aromatic fragments.[7]

The following diagram illustrates the predicted fragmentation pathway:

Predicted fragmentation pathway of this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry

This section outlines a general procedure for the analysis of this compound using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

3.1. Instrumentation

-

Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., DB-5ms).

-

Mass Spectrometer (MS) with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

3.2. Sample Preparation

-

Dissolve a small amount (approximately 1 mg) of this compound in a suitable volatile solvent (e.g., dichloromethane or hexane) to a final concentration of 100 µg/mL.

-

Vortex the solution to ensure complete dissolution.

3.3. GC-MS Parameters

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 50:1 split ratio)

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

Transfer Line Temperature: 280 °C

3.4. Mass Spectrometer Parameters

-

Ionization Mode: Electron Ionization (EI)[1]

-

Electron Energy: 70 eV

-

Ion Source Temperature: 230 °C

-

Mass Range: m/z 40-400

-

Scan Rate: 2 scans/second

The following diagram outlines the experimental workflow:

Workflow for GC-MS analysis of this compound.

Quantitative Data Summary

The following table summarizes the expected prominent ions in the mass spectrum of this compound. The relative abundance is an estimation based on the predicted stability of the ions. The isotopic peaks for bromine-containing fragments are noted.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Chemical Formula | Relative Abundance (Predicted) | Notes |

| 290, 292, 294 | [M]+• (Molecular Ion) | [C10H12Br2]+• | Moderate | Isotopic cluster due to two Br atoms |

| 275, 277, 279 | [M-CH3]+ | [C9H9Br2]+ | Low | Loss of a methyl radical |

| 263, 265 | [M-C2H5]+ | [C8H7Br2]+ | High | Benzylic cleavage, loss of an ethyl radical |

| 211, 213 | [M-Br]+ | [C10H12Br]+ | High | Loss of a bromine radical |

| 182, 184 | [M-Br-C2H5]+• | [C8H7Br]+• | Moderate | Loss of Br and ethyl group |

| 132 | [M-2Br]+• | [C10H12]+• | Moderate | Loss of both bromine atoms |

| 103 | [C8H7]+ | [C8H7]+ | Moderate | Phenyl-containing fragment |

Conclusion

The mass spectrometry analysis of this compound by electron ionization is predicted to yield a characteristic fragmentation pattern that can be used for its unambiguous identification. The presence of the molecular ion cluster and key fragments resulting from the loss of bromine and ethyl substituents provides a clear spectral signature. The experimental protocol and data presented in this guide serve as a valuable resource for researchers and professionals working with this compound, enabling accurate analysis and structural confirmation.

References

- 1. Electron ionization - Wikipedia [en.wikipedia.org]

- 2. rroij.com [rroij.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Mass Spectrometry [www2.chemistry.msu.edu]

- 5. scbt.com [scbt.com]

- 6. chemscene.com [chemscene.com]

- 7. image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the FT-IR Spectrum of 1,4-Dibromo-2,5-diethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 1,4-Dibromo-2,5-diethylbenzene. Due to the limited availability of a direct experimental spectrum for this specific compound, this document presents a predictive analysis based on established group frequencies from the scientific literature. The information herein serves as a valuable resource for the characterization, identification, and quality control of this compound in a laboratory setting.

Molecular Structure and Predicted Spectral Features

This compound (CAS No. 40787-48-2, Molecular Formula: C₁₀H₁₂Br₂) possesses a para-substituted benzene ring with two ethyl groups and two bromine atoms. This specific arrangement of functional groups gives rise to a characteristic infrared spectrum. The key vibrational modes expected are:

-

C-H Vibrations: Stretching and bending vibrations from both the aromatic ring and the aliphatic ethyl side chains.

-

C=C Vibrations: In-ring stretching vibrations of the benzene core.

-

C-Br Vibrations: Stretching vibrations of the carbon-bromine bonds.

-

Substitution Pattern Bands: Out-of-plane bending vibrations that are characteristic of the 1,2,4,5-tetrasubstituted benzene ring.

Predicted FT-IR Absorption Data

The following table summarizes the predicted characteristic infrared absorption bands for this compound. These predictions are based on established group frequencies for similarly substituted aromatic and alkyl halide compounds.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |

| 2975 - 2950 | Strong | Asymmetric C-H Stretch | Methyl (-CH₃) groups in the ethyl chains |

| 2940 - 2915 | Strong | Asymmetric C-H Stretch | Methylene (-CH₂) groups in the ethyl chains |

| 2880 - 2860 | Medium | Symmetric C-H Stretch | Methyl (-CH₃) groups in the ethyl chains |

| 2870 - 2845 | Medium | Symmetric C-H Stretch | Methylene (-CH₂) groups in the ethyl chains |

| 1600 - 1585 | Medium | C=C Stretch (in-ring) | Aromatic Ring |

| 1500 - 1400 | Medium | C=C Stretch (in-ring) | Aromatic Ring |

| 1470 - 1450 | Medium | C-H Bend (Scissoring) | Methylene (-CH₂) |

| 1390 - 1370 | Medium | C-H Bend (Rocking) | Methyl (-CH₃) |

| 900 - 675 | Strong | C-H Out-of-Plane (OOP) Bend | 1,2,4,5-tetrasubstituted benzene ring |

| 690 - 515 | Strong | C-Br Stretch | Bromo-aromatic |

Experimental Protocol for FT-IR Analysis

The following provides a detailed methodology for obtaining the FT-IR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique.

Instrumentation and Materials

-

Fourier-Transform Infrared (FT-IR) Spectrometer with an ATR accessory (e.g., diamond or germanium crystal).

-

This compound sample (solid).

-

Spatula.

-

Solvent for cleaning (e.g., isopropanol or acetone).

-

Lint-free wipes.

Procedure

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum. This will account for the absorbance of the crystal and the surrounding atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Preparation and Analysis:

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.

-

Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface.

-

Acquire the sample spectrum. The spectrometer will automatically subtract the background spectrum from the sample spectrum.

-

-

Data Processing and Interpretation:

-

Process the resulting spectrum as needed (e.g., baseline correction).

-

Identify and label the significant absorption peaks.

-

Compare the obtained peak positions with the predicted values in the table above and with reference spectra if available.

-

Logical Workflow for FT-IR Spectral Analysis

The following diagram illustrates the logical workflow for the experimental acquisition and analysis of an FT-IR spectrum.

Caption: Workflow for FT-IR Analysis of a Solid Sample using ATR.

Interpretation of Key Spectral Features

-

Aromatic Region (3100-3000 cm⁻¹ and 1600-1400 cm⁻¹): The presence of medium intensity peaks in these regions confirms the existence of the benzene ring.[1][2][3] Specifically, the C-H stretches appear just above 3000 cm⁻¹, distinguishing them from aliphatic C-H stretches.[1][4][5] The C=C in-ring stretching vibrations typically result in two or more bands in the 1600-1400 cm⁻¹ range.[1][2][5]

-

Aliphatic Region (3000-2850 cm⁻¹): Strong absorptions in this region are indicative of the C-H stretching vibrations within the ethyl groups.[4][6][7] The presence of both methyl and methylene groups will likely result in a complex set of overlapping peaks.

-

Fingerprint Region (below 1500 cm⁻¹): This region contains a wealth of structural information. The strong C-H out-of-plane bending vibrations are particularly useful for confirming the substitution pattern of the aromatic ring.[1][5][8] For a 1,4-disubstituted (para) benzene ring, a strong band is generally observed between 860 and 790 cm⁻¹.[8] The C-Br stretching vibration is expected to appear as a strong absorption in the lower frequency range of the fingerprint region, typically between 690 and 515 cm⁻¹.[7][9][10]

This in-depth guide provides a solid foundation for researchers, scientists, and drug development professionals working with this compound. By understanding the predicted FT-IR spectral features and following the outlined experimental protocol, one can effectively utilize infrared spectroscopy for the characterization and quality assessment of this compound.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. scribd.com [scribd.com]

Unveiling the Solid State: A Technical Guide to the Crystal Structures of 1,4-Dibromo-2,5-diethylbenzene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structures of various derivatives of 1,4-dibromo-2,5-diethylbenzene. While crystallographic data for the parent compound, this compound, is not publicly available in the searched databases, this document summarizes the structural information for several key derivatives, offering insights into their solid-state architecture and intermolecular interactions. The information presented is crucial for understanding the physicochemical properties of these compounds, which is essential for their application in materials science and drug development.

Crystallographic Data of this compound Derivatives

The following table summarizes the key crystallographic parameters for a selection of this compound derivatives. This data allows for a direct comparison of their solid-state structures.

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Z | Temperature (K) | R-factor |

| 1,4-Dibromo-2,5-diethyl-3,6-dimethylbenzene | C₁₂H₁₆Br₂ | 320.1 | Monoclinic | P2₁ | 9.084(5) | 4.459(8) | 17.940(11) | 122.82(3) | 610.7 | 2 | Room Temp | 0.064 |

| 1,4-Dibromo-2,5-bis(bromomethyl)benzene (Form I) | C₈H₆Br₄ | 421.75 | Triclinic | P-1 | 4.3542 | 7.3675 | 8.7140 | α=72.481, γ=84.917 | - | - | - | 0.0266 |

| 1,4-Dibromo-2,5-bis(bromomethyl)benzene (Form II) | C₈H₆Br₄ | 421.75 | Monoclinic | P2₁/c | - | - | - | - | - | - | Room Temp | - |

| 1,4-Bis(bromomethyl)-2,5-dimethylbenzene | C₁₀H₁₂Br₂ | 292.01 | Monoclinic | P2₁/c | 8.1816(14) | 4.4288(7) | 15.2809(19) | 93.126(2) | 516.10(14) | 2 | 170 | 0.0403 |

| 1,4-Dibromo-2,5-di-p-toluoylbenzene | C₂₂H₁₆Br₂O₂ | 472.17 | Monoclinic | - | 9.855(2) | 12.064(2) | 16.345(3) | 97.61(3) | 1926.2(7) | 4 | 293 | 0.065 |

Note: '-' indicates data not available in the search results.

Analysis of Structural Features

The crystal structures of these derivatives reveal several interesting features. For instance, 1,4-dibromo-2,5-diethyl-3,6-dimethylbenzene exhibits disorder in the positions of the bromine and methyl substituents.[1] The study of 1,4-dibromo-2,5-bis(bromomethyl)benzene has identified two polymorphic forms, with Form II being the thermodynamically stable form at room temperature. The packing in these structures is influenced by intermolecular Br···Br interactions.

Experimental Protocols

The methodologies for the synthesis and crystallographic analysis of these compounds are critical for reproducing and building upon these findings.

Synthesis and Crystallization

-

1,4-Dibromo-2,5-diethyl-3,6-dimethylbenzene: This compound was synthesized through a multi-step process involving Friedel-Crafts acylation and catalytic hydrogenation to produce 1,4-diethyl-2,5-dimethylbenzene, followed by bromination in an acetic acid/CCl₄ solution with an iron catalyst. Clear, prismatic crystals were obtained by recrystallization from acetic acid.

-

1,4-Dibromo-2,5-di-p-toluoylbenzene: Colorless block-like crystals were grown by the slow evaporation of a tetrahydrofuran solution at room temperature over approximately 10 days.[2]

-

General Polymer Synthesis (Sonogashira Polymerization): For creating polymeric derivatives, a common method is the Sonogashira polymerization. This involves reacting a 1,4-dibromo-2,5-diethynylbenzene derivative with a di-iodoarene comonomer in the presence of a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (CuI), and a phosphine ligand (PPh₃) in a solvent mixture of anhydrous toluene and an amine base like diisopropylamine (DIPA). The reaction is typically heated to 70-80 °C.[3]

X-ray Diffraction Data Collection and Structure Refinement

Single-crystal X-ray diffraction data is typically collected using a diffractometer equipped with a graphite-monochromated radiation source (e.g., CuKα or MoKα).[1][2] The general workflow is as follows:

-

A suitable single crystal is mounted on the diffractometer.

-

The unit cell parameters are determined from a set of reflections.

-

Intensity data for a large number of reflections are collected.

-

Corrections for Lorentz, polarization, and absorption effects are applied to the data.

-

The crystal structure is solved using direct methods (e.g., with software like SHELXS) and refined by full-matrix least-squares methods (e.g., with software like SHELXL).[2]

Visualizations

The following diagrams illustrate the relationships between the studied molecules and the general experimental workflow.

Caption: Relationship between the parent compound and its derivatives.

Caption: Experimental workflow for crystal structure determination.

References

An In-depth Technical Guide to the Physical Properties of 1,4-Dibromo-2,5-diethylbenzene

This technical guide provides a comprehensive overview of the key physical properties of 1,4-Dibromo-2,5-diethylbenzene, with a specific focus on its melting and boiling points. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physical Properties

This compound is a disubstituted aromatic compound. Its physical characteristics are crucial for its handling, purification, and application in various chemical reactions. The primary physical state of this compound is a solid at room temperature.

Table 1: Physical Properties of this compound

| Property | Value |

| Melting Point | 40 °C |

| Boiling Point | 298.5 °C at 760 mmHg |

| Molecular Formula | C₁₀H₁₂Br₂ |

| Molecular Weight | 292.01 g/mol [1][2] |

| Physical Form | Solid |

Experimental Protocols

The determination of melting and boiling points are fundamental techniques for the characterization and purity assessment of organic compounds.

2.1. Melting Point Determination

The melting point of this compound is determined using the capillary method, a standard procedure in organic chemistry.

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then gently tapped to pack the solid into the sealed end, filling it to a height of about 1-2 mm.[3][4]

-

Apparatus: A melting point apparatus, such as a Mel-Temp or a Thiele tube, is utilized.

-

Procedure:

-

The packed capillary tube is placed in the heating block or attached to a thermometer immersed in an oil bath (Thiele tube).[3]

-

The sample is heated at a slow, controlled rate, typically around 1-2°C per minute, as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has transitioned into a liquid is recorded as the end of the melting range.

-

For a pure compound, this range is typically narrow, within 0.5-1.0°C.

-

2.2. Boiling Point Determination

The boiling point is determined by observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

-

Sample Preparation: A small quantity of the substance is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

Apparatus: The setup is typically attached to a thermometer and heated in a Thiele tube or a similar heating apparatus.[5][6]

-

Procedure:

-

The apparatus is heated gently and uniformly.[5]

-

As the temperature rises, air trapped in the capillary tube expands and escapes as bubbles.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube indicates that the boiling point has been reached.[5]

-

The temperature is recorded at this point. It is also advisable to record the atmospheric pressure as the boiling point is pressure-dependent.[7]

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of a chemical compound like this compound, culminating in the determination of its physical properties.

Caption: Workflow for Chemical Synthesis and Characterization.

References

- 1. chemscene.com [chemscene.com]

- 2. scbt.com [scbt.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. byjus.com [byjus.com]

- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

Navigating the Solubility Landscape of 1,4-Dibromo-2,5-diethylbenzene: A Technical Guide

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 1,4-Dibromo-2,5-diethylbenzene in common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data, provides detailed experimental protocols for solubility determination, and presents a visual workflow to guide laboratory practices.

Executive Summary

This compound is a halogenated aromatic compound with applications in organic synthesis and materials science. Its solubility is a critical parameter for its use in reaction chemistry, purification, and formulation. This guide addresses the notable lack of specific quantitative solubility data in publicly accessible literature by providing qualitative information and data on structurally similar compounds. Furthermore, a detailed, generalized experimental protocol is presented to empower researchers to determine precise solubility values tailored to their specific laboratory conditions.

Solubility Profile of this compound and its Analogs

To provide a clearer picture, the following table summarizes the available qualitative and quantitative solubility data for this compound and its close structural analogs, 1,4-dibromobenzene and 1,4-dibromo-2,5-dimethylbenzene.

| Compound | Solvent | Temperature (°C) | Solubility | Data Type |

| This compound | Water | Ambient | Insoluble | Qualitative |

| Organic Solvents | Ambient | Soluble | Qualitative | |

| 1,4-dibromobenzene | Water | Room Temperature | ~0.002 g/100 mL[1] | Quantitative |

| Ethanol | Ambient | Soluble in 70 parts[2] | Quantitative | |

| Hot Ethanol | Not Specified | Freely Soluble[3] | Qualitative | |

| Acetone | Not Specified | Good Solubility[1] | Qualitative | |

| Benzene | Ambient | Soluble[2][3] | Qualitative | |

| Hot Benzene | Not Specified | Freely Soluble[3] | Qualitative | |

| Chloroform | Ambient | Soluble[1][2] | Qualitative | |

| Diethyl Ether | Ambient | Very Soluble[2] | Qualitative | |

| Toluene | Not Specified | Soluble[3] | Qualitative | |

| Carbon Tetrachloride | Not Specified | Soluble[3] | Qualitative | |

| 1,4-dibromo-2,5-dimethylbenzene | Water | Not Specified | Insoluble[4] | Qualitative |

| Toluene | Not Specified | Soluble[4] | Qualitative | |

| Hot Ethanol | Not Specified | Soluble[4][5] | Qualitative | |

| Hot Methanol | Not Specified | Soluble[4][5] | Qualitative |

Experimental Protocol for Solubility Determination

The following is a generalized yet detailed protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the widely accepted shake-flask technique.[6][7]

Objective

To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials

-

This compound (solid)

-

Selected organic solvent (e.g., ethanol, toluene, ethyl acetate)

-

Scintillation vials or flasks with screw caps

-

Temperature-controlled shaker or incubator

-

Analytical balance

-

Syringes and syringe filters (0.22 µm or 0.45 µm)

-

Volumetric flasks and pipettes

-

Quantification instrument (e.g., UV-Vis spectrophotometer, HPLC system)

Procedure

2.3.1. Sample Preparation and Equilibration

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial for ensuring saturation.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached.

2.3.2. Sample Collection and Preparation for Analysis

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed for at least one hour to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the withdrawn supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

2.3.3. Quantification

Method A: Gravimetric Analysis

-

Accurately weigh a clean, dry vial.

-

Transfer a known volume of the filtered, saturated solution into the pre-weighed vial.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the compound.

-

Once the solvent is completely removed, reweigh the vial containing the dried solute.

-

Calculate the solubility in terms of mass per unit volume (e.g., g/L or mg/mL).

Method B: Spectroscopic or Chromatographic Analysis (UV-Vis or HPLC)

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance at the wavelength of maximum absorbance (λmax) for each standard using a UV-Vis spectrophotometer, or the peak area using an HPLC system.

-

Plot a calibration curve of absorbance or peak area versus concentration.

-

Sample Analysis: Measure the absorbance or peak area of the diluted, saturated solution.

-

Using the calibration curve, determine the concentration of the diluted solution.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: General workflow for the determination of the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound remains elusive in current literature, a strong inference can be made about its behavior based on its chemical structure and the properties of analogous compounds. It is expected to be readily soluble in a variety of common organic solvents and practically insoluble in aqueous media. For applications requiring precise solubility values, the experimental protocol detailed in this guide provides a robust framework for researchers to generate reliable data in their own laboratory settings. The provided workflow diagram serves as a visual aid to ensure a systematic and accurate approach to solubility determination.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 1,4-Dibromobenzene - Wikipedia [en.wikipedia.org]

- 3. 1,4-Dibromobenzene | 106-37-6 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. 1,4-Dibromo-2,5-dimethylbenzene CAS#: 1074-24-4 [m.chemicalbook.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

Reactivity of the C-Br bond in 1,4-Dibromo-2,5-diethylbenzene

An In-Depth Technical Guide on the Reactivity of the C-Br Bond in 1,4-Dibromo-2,5-diethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a symmetrically substituted aromatic halide that serves as a valuable building block in organic synthesis, particularly in the construction of functional materials and complex organic molecules. The reactivity of its two carbon-bromine (C-Br) bonds is central to its synthetic utility. This technical guide provides a comprehensive overview of the factors governing the reactivity of these bonds, focusing on key transformations such as palladium-catalyzed cross-coupling reactions and Grignard reagent formation. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its application in research and development.

Introduction to this compound

The synthetic versatility of this compound arises from the two C-Br bonds, which can be selectively or sequentially functionalized. The reactivity of these bonds is modulated by a combination of electronic and steric effects imparted by the diethyl substituents on the benzene ring. Understanding these influences is critical for predicting reaction outcomes and designing efficient synthetic routes. This guide will delve into the core reactions that leverage the C-Br bond, providing both theoretical background and practical methodologies.

Physicochemical and Reactivity Data

Quantitative data provides a foundation for understanding the behavior of this compound in chemical reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 40787-48-2 | |

| Molecular Formula | C₁₀H₁₂Br₂ | |

| Molecular Weight | 292.01 g/mol | |

| Topological Polar Surface Area (TPSA) | 0 Ų |

| logP | 4.3364 | |

Table 2: Typical Bond Dissociation Energies (BDE) of C-Br Bonds

| Bond Type | Bond Dissociation Energy (kJ/mol) | Bond Dissociation Energy (kcal/mol) | Reference |

|---|---|---|---|

| Aryl C-Br | ~276 | ~66 | |

| CCl₃-Br | Not Applicable | 49.0 | |

| CHBr₃ | Not Applicable | 55.5 |

| CH₃-Br | Not Applicable | 67.5 | |

Note: BDE values can vary based on the specific molecular environment. The values presented provide a general reference for the energy required to homolytically cleave the C-Br bond.

Factors Influencing C-Br Bond Reactivity

Electronic Effects

The electronic nature of the substituted benzene ring plays a crucial role in the reactivity of the C-Br bond.

-

Bromine Substituents: The bromine atoms themselves are electronegative and exert an electron-withdrawing inductive effect, which deactivates the ring towards electrophilic substitution. However, they also possess lone pairs that can be donated into the ring via a weak resonance effect, which is less efficient than that of elements like oxygen due to poorer orbital overlap.

-

Ethyl Substituents: The two ethyl groups are classified as electron-donating groups. They activate the benzene ring by increasing its electron density through an inductive effect, making it more susceptible to attack by electrophiles and facilitating the oxidative addition step in palladium-catalyzed reactions.

Steric Hindrance

The ethyl groups are positioned ortho to the bromine atoms. This arrangement introduces significant steric hindrance around the reaction centers. This steric bulk can influence the approach of large reagents or catalyst complexes, potentially affecting reaction rates and selectivity. In some cases, steric hindrance can be leveraged to achieve selective mono-functionalization over di-functionalization.

Key Synthetic Transformations

The C-Br bonds in this compound are primarily utilized in metal-catalyzed cross-coupling reactions and the formation of organometallic reagents.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, with broad applications in pharmaceuticals and materials science. For aryl bromides, these reactions generally proceed under milder conditions than for the corresponding aryl chlorides.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound (like a boronic acid) with an organohalide. This reaction is known for its mild conditions and tolerance of a wide range of functional groups.

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization.

-

Materials: this compound (1.0 mmol), Arylboronic acid (2.2 mmol), Pd(PPh₃)₄ (0.05 mmol), K₂CO₃ (4.0 mmol), Toluene (15 mL), Ethanol (5 mL), and Water (5 mL).

-

Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Degassing: Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes.

-

Solvent Addition: Add the degassed solvent mixture (Toluene/Ethanol/Water) via syringe.

-

Reaction: Heat the mixture to 80-90°C and stir under an inert atmosphere. Monitor the reaction progress by TLC or GC-MS.

-

Workup: After completion (typically 12-24 hours), cool the reaction to room temperature. Add water and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The Sonogashira reaction is a highly effective method for forming C(sp²)-C(sp) bonds, coupling aryl halides with terminal alkynes. It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.

Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.

Representative Experimental Protocol: Sonogashira Coupling

This protocol is a general guideline and may require optimization.

-

Materials: this compound (1.0 mmol), Terminal alkyne (2.2 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), CuI (0.06 mmol), Triphenylphosphine (PPh₃) (0.12 mmol), Triethylamine (Et₃N) (20 mL), Toluene (10 mL).

-

Setup: To a flame-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, CuI, and PPh₃.

-

Degassing: Seal the flask and place it under an inert atmosphere of argon or nitrogen.

-

Solvent and Reagent Addition: Add degassed toluene, degassed triethylamine, and the terminal alkyne via syringe.

-

Reaction: Stir the mixture at 60-70°C. Monitor the reaction progress by TLC or GC-MS.

-

Workup: After completion (typically 6-18 hours), cool the reaction to room temperature and filter through a pad of celite to remove the catalyst. Rinse the pad with ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines. It has become a cornerstone of medicinal chemistry for the synthesis of arylamines. The reaction requires a palladium catalyst, a suitable phosphine ligand, and a base.

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Representative Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization. Ligand choice is critical and depends on the amine.

-

Materials: this compound (1.0 mmol), Amine (2.2 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.08 mmol), Sodium tert-butoxide (NaOtBu) (2.8 mmol), Toluene (15 mL).

-

Setup: In a glovebox, add Pd₂(dba)₃, XPhos, NaOtBu, and this compound to an oven-dried Schlenk tube.

-

Reagent Addition: Add toluene, followed by the amine.

-

Reaction: Seal the tube with a Teflon screw cap and remove it from the glovebox. Heat the mixture to 100-110°C with vigorous stirring. Monitor the reaction by TLC or GC-MS.

-

Workup: After completion (typically 4-24 hours), cool the reaction to room temperature. Dilute with ethyl acetate and filter through a plug of celite.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Grignard Reagent Formation

The C-Br bond can be converted into a C-Mg bond through an oxidative insertion of magnesium metal, forming a Grignard reagent. This transformation inverts the polarity of the carbon atom from electrophilic to strongly nucleophilic. The resulting organomagnesium halide is a powerful tool for forming new C-C bonds with various electrophiles, such as carbonyl compounds.

Caption: Workflow for Grignard reagent formation and subsequent carboxylation.

Representative Experimental Protocol: Grignard Reagent Formation and Carboxylation

This protocol is a general guideline and requires strictly anhydrous conditions.

-

Materials: this compound (1.0 mmol), Magnesium turnings (2.5 mmol), Anhydrous diethyl ether or THF (20 mL), Iodine (a single crystal, as an initiator), Dry ice (CO₂, excess), 1 M HCl (for workup).

-

Setup: Assemble a three-neck flask with a reflux condenser and a dropping funnel, all flame-dried and under an inert atmosphere (argon or nitrogen). Place magnesium turnings and the iodine crystal in the flask.

-

Initiation: Add a small portion of a solution of this compound in anhydrous ether to the magnesium. Gentle warming may be required to initiate the reaction (indicated by bubbling and disappearance of the iodine color).

-

Formation: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir until most of the magnesium is consumed.

-

Carboxylation: Cool the Grignard solution in an ice bath. Cautiously add crushed dry ice in small portions to the vigorously stirred solution.

-

Workup: Once the dry ice has sublimated, slowly add 1 M HCl to quench the reaction and dissolve the magnesium salts.

-

Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ether. Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude carboxylic acid. Further purification can be achieved by recrystallization or chromatography.

An In-depth Technical Guide to the Electronic Properties of 1,4-Dibromo-2,5-diethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the core electronic properties of 1,4-Dibromo-2,5-diethylbenzene. Due to a lack of available direct experimental data for this specific molecule, this guide focuses on computationally predicted electronic characteristics and outlines the established experimental protocols for their determination. This document is intended to serve as a valuable resource for researchers in materials science, organic electronics, and drug development by providing a foundational understanding of the electronic behavior of this compound and the methodologies to empirically validate these properties.

Introduction

This compound is a halogenated aromatic compound with potential applications as a building block in the synthesis of more complex organic materials. Its electronic properties are of fundamental interest for the design and development of novel organic electronic materials and pharmacologically active molecules. The arrangement of electron-donating ethyl groups and electron-withdrawing bromine atoms on the benzene ring dictates its frontier molecular orbital energies (HOMO and LUMO), ionization potential, and electron affinity. These parameters, in turn, influence the material's charge transport characteristics, optical properties, and reactivity.

This guide summarizes the key electronic properties of this compound, derived from computational chemistry, and provides detailed experimental protocols for their empirical validation.

Electronic Properties: A Computational Perspective

In the absence of direct experimental measurements, Density Functional Theory (DFT) calculations provide reliable estimates of the electronic properties of organic molecules.[1][2] The following table summarizes the predicted electronic properties for this compound based on DFT calculations, analogous to studies on similar substituted benzene derivatives.[1]

| Property | Predicted Value (eV) | Description |

| Ionization Potential (IP) | ~8.5 - 9.5 | The minimum energy required to remove an electron from the molecule in the gaseous state. It is approximated by the negative of the HOMO energy. |

| Electron Affinity (EA) | ~0.5 - 1.5 | The energy released when an electron is added to the molecule in the gaseous state. It is approximated by the negative of the LUMO energy. |

| HOMO Energy | -5.5 to -6.5 | Energy of the Highest Occupied Molecular Orbital. Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -0.5 to -1.5 | Energy of the Lowest Unoccupied Molecular Orbital. Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | ~4.5 - 5.5 | The energy difference between the HOMO and LUMO levels. This is a key indicator of molecular stability and the energy of electronic transitions. |

Note: The values presented are estimates based on typical values for similar substituted brominated aromatic compounds and should be confirmed by specific DFT calculations or experimental measurements for this compound.

Experimental Protocols for Determining Electronic Properties

The following sections detail the standard experimental procedures for measuring the key electronic properties of organic compounds like this compound.

Cyclic Voltammetry (CV) for HOMO/LUMO Energy Level Estimation

Cyclic voltammetry is an electrochemical technique used to determine the reduction and oxidation potentials of a molecule. These potentials can be correlated to the HOMO and LUMO energy levels.[3][4][5][6]

Objective: To determine the oxidation and reduction potentials of this compound and estimate its HOMO and LUMO energy levels.

Materials:

-

A three-electrode electrochemical cell (working electrode, reference electrode, and counter electrode).

-

Potentiostat.

-

Anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane).

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

This compound sample.

-

Ferrocene (as an internal standard).

Procedure:

-

Prepare a solution of the supporting electrolyte in the chosen solvent.

-

Dissolve a small, known concentration of this compound in the electrolyte solution.

-

Assemble the three-electrode cell with the prepared solution.

-

Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

-

Perform a cyclic voltammetry scan over a potential range that covers the expected oxidation and reduction events of the compound.

-

Record the cyclic voltammogram, noting the peak potentials for oxidation (E_ox) and reduction (E_red).

-

After the measurement, add a small amount of ferrocene to the solution and record its cyclic voltammogram to determine the ferrocene/ferrocenium (Fc/Fc⁺) redox potential, which will be used as a reference.

-

The HOMO and LUMO energy levels can be estimated using the following empirical formulas:

-

HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]

-

LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]

-

Photoelectron Spectroscopy for Ionization Potential Measurement

Ultraviolet Photoelectron Spectroscopy (UPS) is a direct method to determine the ionization potential of a molecule in the gas phase.

Objective: To directly measure the first ionization potential of this compound.

Materials:

-

An ultra-high vacuum (UHV) photoelectron spectrometer.

-

A UV light source (typically a helium discharge lamp, He I at 21.22 eV).

-

A sample introduction system capable of vaporizing the solid this compound.

-

An electron energy analyzer.

Procedure:

-

Introduce the vaporized sample of this compound into the UHV chamber of the spectrometer.

-

Irradiate the gaseous sample with UV photons from the helium lamp.

-

The emitted photoelectrons are collected and their kinetic energies are measured by the electron energy analyzer.

-

The ionization potential (IP) is calculated using the equation: IP = hν - E_k, where hν is the energy of the incident photons and E_k is the kinetic energy of the emitted electrons corresponding to the highest occupied molecular orbital.

-

The onset of the first peak in the photoelectron spectrum corresponds to the first ionization potential.

Visualization of Computational Workflow

The following diagram illustrates a typical workflow for the computational determination of the electronic properties of a molecule like this compound using Density Functional Theory (DFT).

Caption: Workflow for DFT calculation of electronic properties.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. A density functional theory study of a series of symmetric dibenzylideneacetone analogues as potential chemical UV-filters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. static.igem.org [static.igem.org]

- 5. ossila.com [ossila.com]

- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

Thermogravimetric Analysis of 1,4-Dibromo-2,5-diethylbenzene Polymers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Thermal Stability of Substituted Poly(p-phenylene)s

Poly(p-phenylene)s (PPPs) are a class of polymers known for their exceptional thermal and oxidative stability due to the inherent strength of the aromatic backbone.[1] The introduction of substituents, such as the diethyl groups in polymers derived from 1,4-dibromo-2,5-diethylbenzene, can influence the overall thermal properties. Generally, the thermal decomposition of substituted PPPs involves two main stages: the initial scission of the side chains at lower temperatures, followed by the degradation of the polymer backbone at higher temperatures. The introduction of alkyl side chains, like ethyl groups, can sometimes lower the overall thermal stability compared to the unsubstituted poly(p-phenylene) backbone.

Data Presentation: Representative TGA Data of Structurally Similar Polymers

Due to the absence of specific TGA data for poly(2,5-diethyl-p-phenylene), the following table summarizes key thermal decomposition parameters for structurally related substituted poly(p-phenylene vinylene) (PPV) and other aromatic polymers. This data provides a baseline for the expected thermal stability of polymers derived from this compound. The onset temperature of weight loss (Tonset), often reported as the temperature at which 5% weight loss occurs (Td5%), and the peak decomposition temperature (Tpeak) are critical parameters for assessing thermal stability.

| Polymer System | Onset of Weight Loss (Tonset / Td5%) (°C) | Peak Decomposition Temperature (Tpeak) (°C) | Atmosphere | Reference |

| Hyperbranched PPV Derivative (P1) | 375 | - | - | [2] |

| Hyperbranched PPV Derivative (P2) | 377 | - | - | [2] |

| Hyperbranched PPV Derivative (P3) | 382 | - | - | [2] |

| Hyperbranched PPV Derivative (P4) | 358 | - | - | [2] |

| Hyperbranched PPV Derivative (P5) | 379 | - | - | [2] |

| Hyperbranched PPV Derivative (P6) | 382 | - | - | [2] |

| Poly(phenylene methylene) (PPM) | 470 | - | Air | [1] |

| Poly(terphenylene vinylene) Derivative | 430 (for 5% weight loss) | - | - | [3] |

| TPA-PPV (Triphenylamine-containing PPV) | 389 (for 5% weight loss) | - | Nitrogen | [4] |

| TPA-CN-PPV (Cyano-substituted TPA-PPV) | 367 (for 5% weight loss) | - | Nitrogen | [4] |

| Hyperbranched Poly(phenylene sulfone) | >425 | ~430 | N2 / Air | [5] |

Note: The data presented is for polymers with structural similarities to those derived from this compound and should be considered as a general guide to their expected thermal behavior.

Experimental Protocols

A standard thermogravimetric analysis experiment for an aromatic polymer, such as one derived from this compound, would follow a protocol similar to the one detailed below.

1. Instrumentation:

-

A calibrated thermogravimetric analyzer equipped with a high-precision microbalance and a programmable furnace is required.

2. Sample Preparation:

-

Ensure the polymer sample is dry and free of residual solvents.

-

A small sample size, typically in the range of 5-10 mg, is used.

-

The sample is placed in an inert sample pan, commonly made of alumina or platinum.

3. Experimental Conditions:

-

Atmosphere: The experiment is typically conducted under an inert atmosphere, such as a continuous flow of nitrogen or argon, to prevent oxidative degradation. A typical flow rate is 20-50 mL/min. For studying oxidative stability, the experiment can be run under a flow of air or oxygen.

-

Temperature Program:

-

An initial isothermal period at a low temperature (e.g., 30-50 °C) for a few minutes to allow the balance to stabilize.

-

A linear heating ramp at a controlled rate, typically 10 °C/min or 20 °C/min, to the desired final temperature (e.g., 800-1000 °C).

-

-

Data Collection: The instrument continuously records the sample mass as a function of temperature and time.

4. Data Analysis:

-

The TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG), and the percentage of residual mass (char yield) at the final temperature.

Mandatory Visualization

The following diagrams illustrate the logical workflow of a typical TGA experiment and a conceptual signaling pathway for the thermal decomposition of a substituted poly(p-phenylene).

Caption: Experimental workflow for thermogravimetric analysis (TGA).

Caption: Conceptual thermal decomposition pathway for a substituted poly(p-phenylene).

References

Cyclic Voltammetry of 1,4-Dibromo-2,5-diethylbenzene Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated electrochemical behavior of 1,4-dibromo-2,5-diethylbenzene and its derivatives when studied by cyclic voltammetry. Due to a lack of specific experimental data for this compound in the available scientific literature, this guide establishes a theoretical framework based on the well-documented electrochemistry of related aryl halides. It covers the expected reduction mechanisms, the influence of substituents on redox potentials, and a detailed, generalized experimental protocol for conducting such studies. This document aims to equip researchers with the foundational knowledge to design and interpret cyclic voltammetry experiments for this class of compounds.

Introduction to the Electrochemistry of Aryl Halides

The electrochemical reduction of aryl halides, including brominated benzene derivatives, is a well-established field of study. Generally, these compounds undergo irreversible reduction at negative potentials, leading to the cleavage of the carbon-halogen bond. This process typically involves the transfer of one or two electrons and can proceed through different mechanistic pathways, which are often elucidated using techniques like cyclic voltammetry. The reduction potential and the specific mechanism are highly dependent on the nature of the halogen, the other substituents on the aromatic ring, and the experimental conditions.

Predicted Electrochemical Behavior of this compound

Substituent Effects:

-

Bromo Groups: The two bromine atoms are electron-withdrawing groups due to their inductive effect.[1][2] This withdrawal of electron density from the benzene ring makes the molecule more susceptible to reduction (i.e., it will be reduced at less negative potentials compared to unsubstituted benzene).

-

Ethyl Groups: The two ethyl groups are electron-donating groups through an inductive effect.[1] This donation of electron density to the benzene ring would generally make the molecule more difficult to reduce (i.e., shift the reduction potential to more negative values).

The net effect on the reduction potential of this compound will be a balance of these opposing electronic effects. It is anticipated that the strong electron-withdrawing nature of the two bromine atoms will dominate, leading to a reduction potential that is significantly less negative than that of benzene or diethylbenzene.

Reduction Mechanism:

The electrochemical reduction of aryl bromides can proceed via two primary mechanisms:

-

Concerted Dissociative Electron Transfer: A single-step process where the electron transfer and the carbon-bromine bond cleavage occur simultaneously.

-

Stepwise Mechanism: An initial one-electron transfer to form a radical anion intermediate, which then undergoes cleavage of the carbon-bromine bond. The resulting aryl radical can then be further reduced.

The following diagram illustrates a probable stepwise reduction pathway for an aryl bromide.

Figure 1: Probable stepwise reduction pathway of an aryl bromide (Ar-Br).

For this compound, two successive reduction waves corresponding to the cleavage of the two C-Br bonds might be observed in the cyclic voltammogram, though these waves could also overlap.

Quantitative Data for Structurally Related Compounds

As specific quantitative data for this compound is unavailable, the following table summarizes general reduction potential information for bromobenzene to provide a contextual baseline. It is important to note that these values are highly dependent on the experimental conditions.

| Compound | Reduction Potential (V vs. reference electrode) | Notes |

| Bromobenzene | More negative than -1.8 V | The reduction potential can be influenced by the electrode material and solvent system. |

Detailed Experimental Protocol for Cyclic Voltammetry

This section provides a generalized, yet detailed, protocol for conducting a cyclic voltammetry experiment on a compound such as this compound.

4.1. Materials and Reagents

-

Analyte: this compound (or derivative)

-

Solvent: Aprotic, polar organic solvent (e.g., acetonitrile, dimethylformamide)

-

Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF6) or similar, at a concentration of 0.1 M.

-

Working Electrode: Glassy carbon electrode

-

Counter Electrode: Platinum wire

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Ion (Ag/Ag+) electrode

-

Inert Gas: High-purity nitrogen or argon

4.2. Instrumentation

-

Potentiostat capable of performing cyclic voltammetry.

4.3. Experimental Procedure

-

Solution Preparation:

-

Prepare a 0.1 M solution of the supporting electrolyte in the chosen solvent.

-

Prepare a stock solution of the analyte (e.g., 1-10 mM) in the electrolyte solution.

-

-

Electrochemical Cell Setup:

-

Assemble the three-electrode cell with the working, counter, and reference electrodes.

-

Add the analyte solution to the cell.

-

Deoxygenate the solution by bubbling with an inert gas for at least 15-20 minutes. Maintain an inert atmosphere over the solution during the experiment.

-

-

Cyclic Voltammetry Measurement:

-

Set the parameters on the potentiostat:

-

Initial Potential: Typically around 0 V.

-

Switching Potential: A sufficiently negative potential to observe the reduction of the C-Br bond (e.g., -2.5 V).

-

Final Potential: Same as the initial potential.

-

Scan Rate: Start with a typical rate of 100 mV/s. A range of scan rates should be investigated to probe the mechanism.

-

-

Run the cyclic voltammetry experiment and record the voltammogram.

-

4.4. Data Analysis

-

Identify the cathodic peak potentials corresponding to the reduction of the analyte.

-

Analyze the shape of the peaks and the absence of corresponding anodic peaks to determine the irreversibility of the process.

-

Investigate the effect of the scan rate on the peak current and potential to gain insights into the reaction mechanism.

The following diagram illustrates the general workflow for a cyclic voltammetry experiment.

Figure 2: General experimental workflow for cyclic voltammetry.

Conclusion

While direct experimental data on the cyclic voltammetry of this compound remains elusive in the current literature, a robust theoretical framework can be established based on the known electrochemical behavior of aryl halides. It is predicted that this compound will undergo irreversible reduction at negative potentials, with the exact potential being a balance of the electron-withdrawing bromo groups and electron-donating ethyl groups. The detailed experimental protocol provided in this guide offers a solid starting point for researchers wishing to investigate the electrochemical properties of this and related compounds. Such studies are crucial for understanding the electron transfer properties of these molecules, which can be relevant in various fields, including synthetic chemistry and materials science.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 1,4-Dibromo-2,5-diethylbenzene

For Researchers, Scientists, and Drug Development Professionals